Sodium 2-(3-chlorophenoxy)propanoate

Descripción general

Descripción

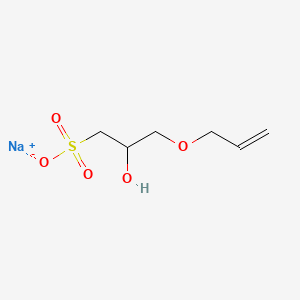

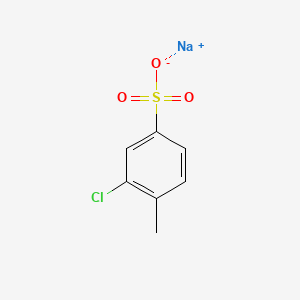

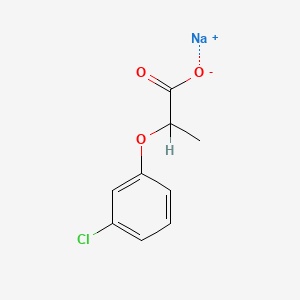

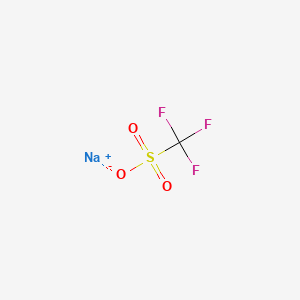

Sodium 2-(3-chlorophenoxy)propanoate is a chemical compound with the molecular formula C9H8ClNaO3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Sodium 2-(3-chlorophenoxy)propanoate consists of a sodium ion (Na+) bonded to six oxygen ligands provided by the carboxylates . The molecular weight of the compound is 222.6 .Aplicaciones Científicas De Investigación

Hydrodechlorination and Detoxification

The addition of sodium hydroxide (NaOH) to the liquid-phase hydrodechlorination (LPHDC) of dioxins, using 2-propanol as both a hydrogen donor and solvent over Pd/gamma-Al2O3, shows significant detoxification effects. The presence of NaOH helps maintain surface metal clusters on the support, avoiding the binding of carbon species to the active metal, leading to nearly 100% detoxification after a 3-hour reaction (Cobo, Conesa, & Montes de Correa, 2008).

Synthesis of Organic Compounds

Sodium 2-(3-chlorophenoxy)propanoate derivatives have been explored for the synthesis of various organic compounds, such as (3-(2′-ethoxyethoxy)propyl)lithium, which can act as an anion polymerization initiator with high yields (Feng, 2005).

Interaction with Saccharides

Studies on the interaction between sodium 3-(trihydroxygermyl)propanoate and monosaccharides have shown that this compound can form complexes with cis-diol structures of saccharides. This interaction suggests potential applications in understanding the physiological function of related organic germanium compounds (Shimada et al., 2015).

Fungicidal Activity

The synthesis and evaluation of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols revealed fungicidal activity. These compounds have potential applications in pharmacological and agrochemical screenings (Kuzenkov & Zakharychev, 2009).

Sulfonated Polyether Surfactants

The preparation of amphiphilic copolymers with sodium 3-chloro-2-hydroxy-1-propanesulfonate and 1-chloro-3-butoxy-2-propanol has applications in creating surfactants that dissolve in both polar and non-polar solvents, showing potential for use in various industrial and consumer products (Qing, 2006).

Electrochemical Degradation

An electrocatalytic reactor utilizing nano-MnOx loading porous Ti electrode as an anode for the oxidation of 2,2,3,3-tetrafluoro-1-propanol to produce sodium 2,2,3,3-tetrafluoropropionate demonstrates the potential for green and selective oxidation processes (Wang et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;2-(3-chlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3.Na/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLKACKDEKQZLU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC(=CC=C1)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032660 | |

| Record name | Cloprop-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(3-chlorophenoxy)propanoate | |

CAS RN |

53404-22-1 | |

| Record name | Cloprop-sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprop-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPROP-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3H74E3Q6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)